N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with a suitable amine, such as pentan-2-ylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common methods include:
Direct Reaction: Mixing N,N-dimethylacetamide with pentan-2-ylamine in the presence of a catalyst at elevated temperatures.
Solvent-Free Method: Stirring the reactants without a solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylacetamide: A simpler analog with similar chemical properties but lacking the pentan-2-yl group.
N,N-Diethylacetamide: Another analog with ethyl groups instead of methyl groups.
N,N-Dimethyl-2-[(methylamino)acetamide]: A compound with a similar structure but different substituents.
Uniqueness
N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H20N2O |
---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(pentan-2-ylamino)acetamide |
InChI |
InChI=1S/C9H20N2O/c1-5-6-8(2)10-7-9(12)11(3)4/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
TXVCGKSRLNLBLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.